molecular formula C19H21ClO4 B607020 Deacetylsclerotiorin, (-)- CAS No. 61248-35-9

Deacetylsclerotiorin, (-)-

Cat. No. B607020
CAS RN: 61248-35-9
M. Wt: 348.82
InChI Key: SBUBEONHXLXYBK-ZFMXKZNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

deacetylsclerotiorin is a new chloroazaphilones produced by the fungus Bartalinia robillardoides strain LF550.

Scientific Research Applications

Role in Cell-Cycle Progression and Differentiation

Research indicates that lysine deacetylases, which are inhibited by compounds like deacetylsclerotiorin, play a significant role in cell-cycle progression and differentiation. This is particularly relevant in cancer research, where inhibiting these enzymes can lead to cellular growth arrest and apoptosis (Schölz et al., 2015).

Impact on Inflammation and Immunity

Histone deacetylases, targeted by deacetylsclerotiorin, are crucial in regulating inflammation and immune responses. These enzymes remove acetyl groups from lysine residues of proteins, influencing cellular processes and immune pathways, which can be therapeutic in inflammatory diseases but may exacerbate conditions like atherosclerosis (Shakespear et al., 2011).

Therapeutic Potential in Heart Diseases

Deacetylsclerotiorin's inhibition of histone deacetylases has shown promise in preclinical models of heart failure. The modulation of protein acetylation by these inhibitors indicates potential therapeutic applications in treating heart diseases (McKinsey, 2012).

Role in Gene Expression and Cancer Therapy

Histone deacetylases are involved in the regulation of eukaryotic gene expression and chromatin conformation. Inhibitors like deacetylsclerotiorin can impact gene expression and are being explored for their anti-tumor effects in various cancers (Cress & Seto, 2000).

Epigenetic Regulation and Anticancer Activities

Deacetylsclerotiorin, by inhibiting histone deacetylases, plays a significant role in epigenetic regulation. This is particularly important in cancer research, as it can reverse aberrant epigenetic changes associated with cancer, offering a novel strategy for anticancer therapy (Bolden et al., 2006).

Mitochondrial Metabolism and Longevity

Inhibition of deacetylases like SIRT3, which could be achieved by compounds similar to deacetylsclerotiorin, has been found important for mitochondrial metabolism. This regulation plays a role in cell survival and longevity, with implications in various diseases (Cimen et al., 2010).

Therapeutic Applications in Central Nervous System Disorders

Histone deacetylase inhibitors, including deacetylsclerotiorin, have potential therapeutic applications in treating various brain disorders. They can restore transcriptional balance, modulate cytoskeletal function, and enhance protein degradation pathways, beneficial in diseases like Huntington's and multiple sclerosis (Kazantsev & Thompson, 2008).

properties

CAS RN

61248-35-9

Product Name

Deacetylsclerotiorin, (-)-

Molecular Formula

C19H21ClO4

Molecular Weight

348.82

IUPAC Name

(7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione

InChI

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1

InChI Key

SBUBEONHXLXYBK-ZFMXKZNFSA-N

SMILES

O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/[C@@H](C)CC)OC=C2C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Deacetylsclerotiorin, (-)-;  (-)-Deacetylsclerotiorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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